molecular formula C17H14BrNO2 B5438092 N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide

N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide

Cat. No.: B5438092
M. Wt: 344.2 g/mol
InChI Key: BKWUMNGGIQLCIC-NYYWCZLTSA-N
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Description

N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a prop-2-enoyl group attached to the phenyl ring

Properties

IUPAC Name

N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-12(20)19-16-9-5-14(6-10-16)17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,20)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWUMNGGIQLCIC-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with acetic anhydride and a catalyst to yield the desired acetamide compound. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Catalyst: Acid catalysts like sulfuric acid or Lewis acids

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Azides or thiols

Scientific Research Applications

N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-bromophenyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide is unique due to its specific structural features, such as the presence of both a bromophenyl group and a prop-2-enoyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide
Reactant of Route 2
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N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide

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